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Isoquinoline, 5-bromo-3-chloro-8-fluoro-

Cat. No.: B12973289
M. Wt: 260.49 g/mol
InChI Key: RGHIZCZJJCTRDV-UHFFFAOYSA-N
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Description

Significance of Polyhalogenated Heterocycles in Contemporary Organic Synthesis

Polyhalogenated heterocycles are organic compounds containing a ring structure with at least one non-carbon atom and multiple halogen substituents. These molecules have become exceptionally important in modern organic synthesis. acs.orguni-rostock.de Their value lies in their capacity to serve as versatile building blocks for creating more complex molecules. The presence of multiple halogen atoms, which can be the same or different, allows for selective chemical transformations, such as palladium-catalyzed cross-coupling reactions. acs.orgthieme-connect.de

This selectivity is a cornerstone of divergent synthesis, a strategy that enables the creation of large libraries of related compounds from a single starting material. acs.org The ability to functionalize a molecule step-by-step at different positions is highly desirable in the development of new materials and pharmaceuticals. nih.gov The regioselectivity of these reactions—determining which halogen reacts first—is governed by a combination of electronic and steric factors, including carbon-halogen bond strength and the electronic properties of the heterocyclic ring. acs.orgthieme-connect.de This predictable reactivity makes polyhalogenated heterocycles powerful tools for constructing precisely substituted molecular architectures. thieme-connect.de

Overview of Isoquinoline (B145761) Derivatives in Academic and Synthetic Research

The isoquinoline core, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in chemistry. nih.govwikipedia.org Isoquinoline and its derivatives are found in numerous natural products, particularly alkaloids like papaverine (B1678415) and berberine, and exhibit a vast range of biological activities. wikipedia.orgnumberanalytics.com This has made them a focal point for extensive research in medicinal chemistry.

In academic and industrial research, synthetic isoquinoline derivatives have been investigated for a wide spectrum of pharmacological applications, including as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents. researchgate.net Beyond medicine, they are used in the synthesis of dyes, pesticides, and corrosion inhibitors. wikipedia.org In materials science, isoquinoline-based compounds are explored for their potential in developing conductive polymers, optical materials, and sensors. Their versatility as synthetic intermediates and their presence in a multitude of functional molecules underscore their sustained importance in research. solubilityofthings.com

Structural Context of Isoquinoline, 5-bromo-3-chloro-8-fluoro- within the Polyhalogenated Isoquinoline Class

Isoquinoline, 5-bromo-3-chloro-8-fluoro- belongs to the class of polyhalogenated isoquinolines. Its structure is defined by the isoquinoline nucleus with three different halogen atoms substituted at specific positions: a bromine atom at position C5, a chlorine atom at C3, and a fluorine atom at C8. This specific substitution pattern creates a unique electronic and steric environment on the aromatic scaffold.

The true significance of this compound lies in its potential as a highly versatile synthetic intermediate. The presence of three distinct carbon-halogen bonds (C-Br, C-Cl, C-F) offers the potential for highly selective, sequential cross-coupling reactions. In palladium-catalyzed reactions, the order of reactivity is typically C-I > C-Br > C-Cl > C-F. This hierarchy allows chemists to selectively replace the bromine atom first, followed by the chlorine, while leaving the more robust carbon-fluorine bond intact for later-stage modifications.

While specific research findings for 5-bromo-3-chloro-8-fluoro-isoquinoline are not prominent in the literature, its properties can be inferred from related, well-studied dihalogenated isoquinolines. These analogues serve as valuable models for predicting the chemical behavior and synthetic utility of more complex polyhalogenated systems.

Below is a data table of related halogenated isoquinolines, providing context for the physical and chemical properties of this compound class.

Interactive Data Table of Halogenated Isoquinolines

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number
5-Bromo-1,3-dichloroisoquinoline C₉H₄BrCl₂N 276.94 1215767-89-7
5-Bromo-3-chloroisoquinoline C₉H₅BrClN 242.50 1029720-67-9
8-Bromo-3-chloroisoquinoline C₉H₅BrClN 242.50 1029720-63-5
5-Bromo-8-chloroisoquinoline C₉H₅BrClN 242.50 956003-79-5
5-Bromoisoquinoline (B27571) C₉H₆BrN 208.06 34784-04-8

The study of polyhalogenated isoquinolines like 5-bromo-3-chloro-8-fluoro-isoquinoline is driven by the synthetic advantages offered by their unique substitution patterns. The ability to perform selective chemical transformations is a highly sought-after feature in the synthesis of complex target molecules for medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4BrClFN B12973289 Isoquinoline, 5-bromo-3-chloro-8-fluoro-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4BrClFN

Molecular Weight

260.49 g/mol

IUPAC Name

5-bromo-3-chloro-8-fluoroisoquinoline

InChI

InChI=1S/C9H4BrClFN/c10-7-1-2-8(12)6-4-13-9(11)3-5(6)7/h1-4H

InChI Key

RGHIZCZJJCTRDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(N=CC2=C1F)Cl)Br

Origin of Product

United States

Synthetic Methodologies for Isoquinoline, 5 Bromo 3 Chloro 8 Fluoro

Electrophilic Aromatic Substitution for Halogen Introduction

Electrophilic aromatic substitution is a primary method for introducing substituents onto the electron-rich benzene (B151609) portion of the isoquinoline (B145761) core. almerja.comquimicaorganica.org Under acidic conditions, the isoquinoline nitrogen is protonated, deactivating the pyridine (B92270) ring towards electrophilic attack. Consequently, substitution occurs preferentially on the carbocyclic ring, primarily at the C5 and C8 positions. quimicaorganica.orgiust.ac.irarsdcollege.ac.in

A plausible synthetic sequence towards 5-bromo-3-chloro-8-fluoro-isoquinoline could begin with the halogenation of the carbocyclic ring. For instance, starting with 8-fluoro-isoquinoline, electrophilic bromination would be directed to the C5 position. The bromination of 8-substituted quinolines has been studied, showing that reagents like N-Bromosuccinimide (NBS) or bromine in sulfuric acid can achieve this transformation. acgpubs.orgresearchgate.net Careful control of temperature is often crucial to prevent the formation of undesired isomers. orgsyn.org For example, the bromination of isoquinoline itself with NBS in concentrated sulfuric acid at low temperatures yields 5-bromoisoquinoline (B27571) selectively. orgsyn.org

Following the introduction of the bromine and fluorine atoms on the benzene ring, the subsequent challenge is the regioselective introduction of chlorine at the C3 position of the pyridine ring. Direct electrophilic halogenation of the pyridine ring is generally difficult but can be achieved under specific conditions, sometimes involving high temperatures or N-oxide activation. almerja.comarsdcollege.ac.inresearchgate.net

Table 1: Examples of Electrophilic Halogenation on the Isoquinoline Core

Starting Material Reagent(s) Product(s) Observations Reference(s)
Isoquinoline N-Bromosuccinimide, H₂SO₄ 5-Bromoisoquinoline Reaction at -25°C to -18°C provides good yield and purity. orgsyn.org
Isoquinoline HNO₃, H₂SO₄ 5-Nitroisoquinoline, 8-Nitroisoquinoline Nitration favors the C5 position. almerja.com
5-Bromoisoquinoline KNO₃, H₂SO₄ 5-Bromo-8-nitroisoquinoline (B189721) A one-pot procedure following bromination is possible. orgsyn.org
8-Hydroxyquinoline Br₂ in various solvents 5-Bromo-, 7-Bromo-, and 5,7-Dibromo-8-hydroxyquinoline Product distribution is highly dependent on conditions. acgpubs.org
8-Methoxyquinoline Br₂ in CH₂Cl₂ 5-Bromo-8-methoxyquinoline Regioselective bromination at C5. acgpubs.org

Nucleophilic Aromatic Substitution for Halogen Introduction

Nucleophilic aromatic substitution (SNAr) offers a complementary strategy, particularly for functionalizing the pyridine ring. Halogens at the C1 and C3 positions of the isoquinoline nucleus are activated towards nucleophilic displacement due to the electron-withdrawing effect of the ring nitrogen. mdpi.com The reactivity is generally higher at C1 than at C3.

A potential route to introduce the chlorine atom at the C3 position could involve the conversion of a precursor like 5-bromo-8-fluoro-isoquinolin-3-ol to the target 3-chloro derivative. The transformation of a hydroxyl group into a chloro group can often be accomplished using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This method is common for converting quinolinones and isoquinolinones into their corresponding chloro-derivatives. mdpi.com

The general mechanism for SNAr involves the attack of a nucleophile on the electron-deficient carbon, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group. researchgate.netlibretexts.org For a substrate like a 3-haloisoquinoline, the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, facilitating the reaction.

Convergent and Divergent Synthetic Approaches for the Assembly of Polyhalogenated Isoquinolines

Constructing a complex molecule like 5-bromo-3-chloro-8-fluoro-isoquinoline can be approached through either convergent or divergent strategies, which offer different advantages in terms of efficiency and library synthesis. nih.gov

A convergent synthesis involves preparing key fragments of the target molecule separately and then combining them in the later stages of the synthesis. harvard.edunih.gov For isoquinolines, this often involves classical named reactions like the Pomeranz-Fritsch thermofisher.comorganicreactions.orgwikipedia.orgacs.org or Bischler-Napieralski nrochemistry.comorganic-chemistry.orgwikipedia.orgresearchgate.netslideshare.net syntheses, which construct the isoquinoline core from appropriately substituted benzene derivatives. To synthesize the target compound convergently, one might start with a pre-functionalized benzene ring, for example, a 2-bromo-5-fluorobenzaldehyde (B45324) or a related β-phenethylamine derivative. This fragment would then be cyclized to form the isoquinoline core. Subsequent modifications would be needed to introduce the chlorine at C3. For example, the Pomeranz-Fritsch reaction condenses a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine, followed by acid-catalyzed cyclization. wikipedia.org The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a dehydrating agent. nrochemistry.comorganic-chemistry.orgwikipedia.org

A divergent synthesis begins with a common intermediate which is then elaborated into a variety of structurally related compounds. nih.govacs.orgacs.org This approach is highly valuable for creating libraries of compounds for screening purposes. Starting from a key intermediate, such as 5-bromo-8-fluoro-isoquinoline, one could "diverge" by applying different C3-functionalization reactions. Alternatively, a divergent strategy could emerge from a single reaction that yields different products based on subtle changes in reaction conditions. For example, a reaction of 2-methylaryl aldehydes with nitriles can lead to either isoquinolines or 1-aminoisoquinolines depending on the choice of an alkaline-metal promoter. acs.org

Transition Metal-Catalyzed Cross-Coupling Reactions for Functionalization and Halogenation

Transition metal catalysis, particularly with palladium, has become an indispensable tool in modern organic synthesis for creating C-C, C-N, and C-O bonds, offering mild conditions and broad functional group tolerance. rsc.orgrsc.orgresearchgate.net These methods are crucial for both building the isoquinoline skeleton and for its subsequent functionalization.

Suzuki-Miyaura Coupling in Halogenated Isoquinoline Synthesis

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. youtube.comnih.gov In the context of halogenated isoquinolines, this reaction is primarily used to introduce aryl, heteroaryl, or alkyl groups by replacing a halogen atom.

For a molecule like 5-bromo-3-chloro-8-fluoro-isoquinoline, the bromine at C5 and the chlorine at C3 could both potentially participate in Suzuki-Miyaura coupling. Generally, the reactivity of aryl halides in this reaction follows the order I > Br > Cl. This differential reactivity could allow for selective functionalization. For instance, the more reactive C5-bromo position could be coupled under conditions that leave the C3-chloro position intact. Exhaustive coupling of polyhalogenated heteroarenes is also possible under more forcing conditions. nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the isoquinoline, forming a Pd(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst. youtube.com

Table 2: General Parameters for Suzuki-Miyaura Coupling

Component Common Examples Purpose
Palladium Source (Pre-catalyst) Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) Source of the active Pd(0) catalyst.
Ligand PPh₃, SPhos, XPhos, Ad₂PⁿBu Stabilizes the palladium center and modulates its reactivity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, LiOᵗBu Activates the organoboron reagent for transmetalation.
Solvent Toluene, Dioxane, DMF, Water mixtures Solubilizes reactants and influences reaction rate.
Boron Reagent Ar-B(OH)₂, HetAr-B(OH)₂, R-B(pin) Source of the organic group to be coupled.

Other Palladium-Catalyzed Cross-Coupling Methodologies for Substituted Isoquinolines

Beyond the Suzuki-Miyaura reaction, a host of other palladium-catalyzed cross-couplings are vital for synthesizing and functionalizing substituted isoquinolines. These methods expand the range of accessible structures by allowing for the formation of different types of bonds.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It could be used to convert 3-chloro- or 5-bromoisoquinoline derivatives into the corresponding aminoisoquinolines. The choice of palladium precursor, ligand (e.g., BINAP), and base is critical for success. nih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, creating a C(sp²)-C(sp) bond. It provides a route to alkynyl-substituted isoquinolines, which are versatile intermediates for further transformations.

Heck Coupling: This reaction forms a carbon-carbon bond between an aryl halide and an alkene. It is a key method for introducing vinyl substituents onto the isoquinoline core.

Carbonylative Couplings: In these reactions, carbon monoxide is incorporated to form carbonyl-containing compounds like amides, esters, or ketones from aryl halides. For instance, a palladium-catalyzed carbonylative process can convert 2-iodobenzoates and allenes into isoquinolinones. rsc.org

These cross-coupling reactions underscore the synthetic utility of halogenated isoquinolines like 5-bromo-3-chloro-8-fluoro-isoquinoline, which can serve as versatile platforms for the development of more complex molecules. The distinct reactivity of the different halogen atoms can be exploited for stepwise, regioselective functionalization.

Copper-Catalyzed Halogenation and Functionalization Reactions

Copper-catalyzed reactions have become a cornerstone in the synthesis of halogenated aromatic and heteroaromatic compounds due to their cost-effectiveness, mild reaction conditions, and broad functional group tolerance. mdpi.comresearchgate.net In the context of synthesizing 5-bromo-3-chloro-8-fluoro-isoquinoline, copper catalysis could be instrumental in introducing the bromo or chloro substituents at specific positions.

Copper(II)-catalyzed C-H halogenation has been successfully applied to quinoline (B57606) systems, a close structural relative of isoquinoline. rsc.org For instance, a method using copper(II) acetate (B1210297) as a catalyst and sodium halides (NaX, where X = Cl, Br, I) as the halogen source allows for the direct halogenation of quinoline at the C5 and C7 positions under mild conditions. rsc.org A similar strategy could be adapted for a pre-existing 8-fluoro-isoquinoline intermediate. The directing effects of the fluorine atom and the nitrogen in the heterocyclic ring would be critical in governing the regioselectivity of the subsequent halogenation.

Furthermore, copper-catalyzed cross-coupling reactions are vital for functionalizing halo-isoquinolines. A 3,5-dihalo-8-fluoro-isoquinoline intermediate could potentially undergo selective functionalization. While not a direct halogenation, copper-catalyzed methods, such as the Ullmann condensation or copper-catalyzed cyanation, demonstrate the versatility of copper in modifying halogenated isoquinoline scaffolds, which could be relevant in multi-step synthetic sequences. organic-chemistry.org

Research has also demonstrated the copper-catalyzed synthesis of 4-halogen-substituted isoquinolin-1(2H)-ones from 2-alkynylbenzamides, showcasing copper's role in both cyclization and halogen incorporation. researchgate.net This suggests that a suitably substituted 2-alkynylbenzamide could be a precursor where halogenation is concurrent with the formation of the heterocyclic core.

Table 1: Examples of Copper-Catalyzed Halogenation on Quinolines/Isoquinolines This table presents examples of related reactions, as specific data for the target compound is not available.

Catalyst System Substrate Halogen Source Position(s) Halogenated Reference
Cu(OAc)₂ 8-Amidoquinolines NaX (X=Cl, Br, I) C5 researchgate.net
CuBr₂ Quinolines NaBr C5, C7 rsc.org
CuI 2-Halobenzamides - (Internal) C3, C4 (in isoquinolones) researchgate.net
Copper(I) 2-Haloaryloxime acetates β-Diketones C4 (Functionalization) organic-chemistry.org

Annulation and Cyclization Strategies for the Construction of the Isoquinoline Scaffold with Halogen Incorporation

The construction of the isoquinoline core itself is a fundamental aspect of the synthesis. Annulation and cyclization reactions provide powerful tools for assembling the bicyclic system, often allowing for the incorporation of substituents from the starting materials. mdpi.com For a molecule like 5-bromo-3-chloro-8-fluoro-isoquinoline, a strategy starting with a highly substituted benzene precursor is often the most logical approach to control the substitution pattern on the carbocyclic ring.

One could envision a synthesis starting from a 2-bromo-5-fluoro-substituted aromatic aldehyde or ketone. This precursor could undergo classic isoquinoline syntheses such as the Pomeranz–Fritsch or the Bischler–Napieralski reaction. However, modern transition-metal-catalyzed methods offer milder conditions and greater functional group compatibility.

Palladium- and copper-catalyzed annulation reactions are particularly prevalent. For example, a palladium-catalyzed coupling of an o-iodoaniline derivative with a terminal alkyne, followed by a copper-catalyzed cyclization, can yield substituted isoquinolines. organic-chemistry.org Adapting this, a 2-amino-3-bromo-6-fluorobenzaldehyde (B11764767) could be coupled with an appropriate acetylene (B1199291) equivalent to build the isoquinoline ring. Subsequent chlorination at C3 would be necessary.

Electrophilic cyclization of iminoalkynes is another powerful strategy. nih.gov In this method, an o-(1-alkynyl)benzaldehyde is converted to an imine, which then undergoes cyclization in the presence of an electrophilic halogen source (e.g., I₂, ICl). nih.gov This allows for the simultaneous formation of the isoquinoline ring and the introduction of a halogen at the C4 position. A similar strategy could potentially be designed to introduce the C3-chloro substituent by using a suitable precursor and a chlorinating agent during the cyclization step.

Table 2: Annulation and Cyclization Strategies for Halogenated Isoquinolines This table presents general strategies, as specific data for the target compound is not available.

Reaction Type Key Precursors Catalyst/Reagent Notes Reference(s)
Electrophilic Cyclization o-(1-Alkynyl)benzaldehyde imines I₂, ICl, PhSeCl Incorporates halogen/chalcogen at C4. nih.gov
Tandem Coupling-Annulation o-Bromoarylaldehydes, terminal alkynes, NH₄OAc Palladium catalyst One-pot synthesis of substituted isoquinolines. organic-chemistry.org
[4+2] Annulation ortho-Halobenzamides, alkynes Nickel or Copper catalyst Forms isoquinolone ring, which can be a precursor. mdpi.com
Halogen-Induced Cyclization Alkyne-tethered arenes Iodine Can form iodo-substituted heterocycles. researchgate.net

Stereoselective and Chemoselective Synthesis of Halogenated Isoquinolines

The target molecule, 5-bromo-3-chloro-8-fluoro-isoquinoline, is achiral, so stereoselectivity in the traditional sense of creating chiral centers is not a primary concern for the final product. However, the concept can be extended to include regioselectivity, which is paramount in this synthesis. Chemoselectivity—the ability to react with one functional group in the presence of others—is equally critical for the successful, sequential introduction of three different halogens onto the isoquinoline core.

The synthesis requires discriminating between multiple C-H bonds for halogenation or building the core from a precursor where the halogens are already in place. A direct multi-halogenation of isoquinoline itself is generally difficult to control and would likely lead to a mixture of products. youtube.com Therefore, a combination of building-block approaches and selective C-H functionalization is more feasible.

A plausible chemoselective route could involve:

Synthesis of 5-Bromo-8-fluoro-isoquinoline : This could be achieved via a cyclization strategy from a 4-bromo-2-formyl-1-fluorobenzene precursor. The synthesis of related compounds like 5-bromo-8-nitroisoquinoline is well-documented and could serve as a template. researchgate.netorgsyn.org

Selective Chlorination at C-3 : The remaining challenge is the introduction of a chlorine atom at the C-3 position. The C-3 position of the isoquinoline nucleus is generally less reactive towards electrophilic substitution than positions on the benzene ring. However, it is susceptible to nucleophilic attack or can be functionalized through other means. A common method to functionalize the C3 position is via an isoquinoline N-oxide intermediate. Alternatively, direct C-H activation/chlorination at C-3, while challenging, might be possible with a carefully chosen catalyst system that can overcome the inherent reactivity patterns of the substituted isoquinoline.

A recently developed method for the direct C4 halogenation of isoquinolines involves a Boc₂O-mediated dearomatization, followed by electrophilic halogenation and rearomatization. nih.gov While this targets the C4 position, it highlights the potential of dearomatization-rearomatization strategies to access specific positions that are otherwise difficult to functionalize. Similar tailored strategies might be conceived for C3-halogenation.

Table 3: Examples of Chemo- and Regioselective Reactions on Isoquinolines This table presents examples of selective reactions, as specific data for the target compound is not available.

Reaction Reagents Selectivity Notes Reference
C4 Halogenation Boc₂O, NCS/NBS/NIS, TFA C4 position Dearomatization-rearomatization strategy. nih.gov
Nitration HNO₃/H₂SO₄ C5 and C8 positions Electrophilic substitution on the benzene ring. youtube.com
Nucleophilic Substitution Sodamide (NaNH₂) C1 position Chichibabin reaction for amination. youtube.com
Enzymatic Chlorination Fungal Flavin-dependent Halogenase Ortho to hydroxyl group Biocatalytic approach for specific chlorination. nih.gov

Reactivity and Mechanistic Investigations of Isoquinoline, 5 Bromo 3 Chloro 8 Fluoro

Electrophilic Aromatic Substitution Reactions on Polyhalogenated Isoquinolines

Electrophilic aromatic substitution (EAS) on the isoquinoline (B145761) core is generally less facile than on benzene (B151609) due to the deactivating effect of the nitrogen atom, which withdraws electron density from the ring system. youtube.comimperial.ac.uk Consequently, these reactions typically require harsh conditions and occur preferentially on the more electron-rich benzenoid ring at positions C5 and C8. youtube.comyoutube.com In the case of 5-bromo-3-chloro-8-fluoro-isoquinoline, the entire ring system is heavily deactivated by the cumulative electron-withdrawing inductive effects of three halogen atoms and the pyridine (B92270) nitrogen.

Halogens exert a dual electronic effect in electrophilic aromatic substitution: a strong, deactivating inductive effect (-I) and a weaker, directing resonance effect (+M). uci.edu While all halogens deactivate the ring towards electrophilic attack, their resonance effect directs incoming electrophiles to the ortho and para positions. uci.edu

In 5-bromo-3-chloro-8-fluoro-isoquinoline, the C5 and C8 positions are already occupied. The C3-chloro substituent is on the highly deactivated pyridine ring, which is unlikely to react. youtube.comyoutube.com The primary sites for potential electrophilic attack are C6 and C7 on the benzene ring.

Rate: The reaction rate is expected to be extremely slow. The strong inductive effects of the C5-bromo, C8-fluoro, and the distant C3-chloro, compounded by the electron-deficient nature of the isoquinoline nucleus, create a highly deactivated substrate for electrophiles.

Regioselectivity: The directing effects of the C5-bromo and C8-fluoro substituents would determine the position of substitution. The C5-bromo group directs incoming electrophiles to the C6 (ortho) position. The C8-fluoro group directs to the C7 (ortho) position. A mixture of C6 and C7 substituted products would be expected, with the precise ratio depending on the specific electrophile and reaction conditions.

Substituent PositionHalogenElectronic EffectDirecting Influence on EASPredicted Reactivity
C3Chloro-I (strong), +M (weak)On deactivated pyridine ring, no reaction expectedHighly Deactivated
C5Bromo-I (strong), +M (weak)Directs to C6 (ortho)Deactivated
C8Fluoro-I (strongest), +M (weak)Directs to C7 (ortho)Highly Deactivated

Nucleophilic Aromatic Substitution (SNAr) Reactions on Polyhalogenated Isoquinolines

The electron-deficient pyridine ring of isoquinoline is activated towards nucleophilic aromatic substitution (SNAr), particularly at the C1 and C3 positions. youtube.comquimicaorganica.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate (a Meisenheimer complex). quimicaorganica.org The stability of this intermediate is key to the reaction's feasibility.

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com A highly electronegative substituent at the site of attack can stabilize the developing negative charge in the intermediate, thereby increasing the reaction rate. This leads to a leaving group reactivity order of F > Cl ≈ Br > I, which is the reverse of that seen in SN2 reactions. wikipedia.orgnih.gov

For 5-bromo-3-chloro-8-fluoro-isoquinoline, the reactivity of the halogen atoms towards a given nucleophile is highly dependent on their position:

C3-Chloro: This position is on the electron-poor pyridine ring and is activated by the ring nitrogen. Nucleophilic attack at C3 is favorable, and the chlorine atom is expected to be the most readily displaced substituent in an SNAr reaction. youtube.comquimicaorganica.org

C5-Bromo: This halogen is on the benzenoid ring and is not directly activated by the ring nitrogen for SNAr. Its displacement would require much more forcing conditions compared to the C3-chloro.

C8-Fluoro: While fluorine is the best leaving group in activated SNAr systems due to its high electronegativity, its position on the benzenoid ring at C8 makes it significantly less reactive than the C3-chloro. stackexchange.com

Therefore, selective nucleophilic substitution at the C3 position is highly probable.

Halogen PositionHalogenRing SystemActivation for SNArExpected Reactivity
C3ChloroPyridineActivated by ring nitrogenHigh
C5BromoBenzeneNot directly activatedLow
C8FluoroBenzeneNot directly activatedVery Low

The mechanism for SNAr on a halogenated isoquinoline involves two main steps:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the leaving group (e.g., the C3-chloro). This breaks the aromaticity of the ring and forms a high-energy anionic intermediate known as a Meisenheimer complex. quimicaorganica.org

Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the halide leaving group (e.g., chloride). This second step is fast. wikipedia.org

The key to the reaction at the C3 position is the stabilization of the negative charge in the Meisenheimer intermediate. The charge can be delocalized onto the electronegative nitrogen atom of the isoquinoline ring, which provides a significant stabilizing effect that lowers the activation energy of the first, rate-determining step. youtube.comquimicaorganica.org

Metal-Catalyzed Functionalization and Carbon-Heteroatom/Carbon-Carbon Bond Formation Reactions

Modern synthetic chemistry offers powerful tools for the functionalization of haloarenes through metal-catalyzed cross-coupling reactions. numberanalytics.comwikipedia.orglibretexts.org For a polyhalogenated substrate like 5-bromo-3-chloro-8-fluoro-isoquinoline, the differential reactivity of the carbon-halogen bonds allows for highly selective, sequential bond formations. libretexts.org

The typical reactivity order for carbon-halogen bonds in palladium-catalyzed oxidative addition is C-I > C-Br > C-Cl, while C-F bonds are generally unreactive. libretexts.org This predictable reactivity provides a strategic advantage for modifying 5-bromo-3-chloro-8-fluoro-isoquinoline.

C5-Bromo: This is the most reactive site for typical palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). It is possible to selectively form a new carbon-carbon or carbon-heteroatom bond at this position under mild conditions, leaving the C3-chloro and C8-fluoro bonds intact.

C3-Chloro: The C-Cl bond is less reactive towards oxidative addition than the C-Br bond. It can be functionalized using more active catalysts, specific ligands, or more forcing reaction conditions, after the C5 position has already been modified.

C8-Fluoro: The C-F bond is exceptionally strong and generally does not participate in standard cross-coupling reactions, acting as a stable substituent.

Halogen PositionBond TypeRelative Reactivity in Pd-Catalyzed Cross-CouplingPotential Selective Reaction
C5C-BrHighSuzuki, Sonogashira, Buchwald-Hartwig under mild conditions
C3C-ClModerateCoupling with specialized catalysts/ligands or harsher conditions
C8C-FVery Low / InertGenerally unreactive

The mechanism of most metal-catalyzed cross-coupling reactions is based on a catalytic cycle involving the metal center (commonly palladium) cycling between different oxidation states. libretexts.org

Transmetalation (or related step): The organopalladium(II) intermediate then reacts with the coupling partner (e.g., an organoboron compound in a Suzuki reaction), exchanging its halide for the organic group of the partner.

Reductive Elimination: This is the final bond-forming step. The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C or C-heteroatom bond. This process is intramolecular and reduces the metal center back to the catalytically active Pd(0) state, allowing the cycle to begin anew. libretexts.orgyoutube.com The ligands must typically be in a cis position to undergo reductive elimination. libretexts.org

This mechanistic pathway underscores the ability to selectively functionalize the C5-bromo position due to the faster kinetics of oxidative addition into the C-Br bond compared to the C-Cl bond.

Ligand and Additive Effects on Reactivity and Site-Selectivity in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-heteroatom bonds. In the case of polyhalogenated substrates like 5-bromo-3-chloro-8-fluoro-isoquinoline, achieving site-selectivity is a primary challenge. The choice of ligands and additives plays a pivotal role in modulating the reactivity of the catalytic system and directing the reaction to a specific halogen-bearing carbon center.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is based on the bond dissociation energies of the carbon-halogen bonds. For 5-bromo-3-chloro-8-fluoro-isoquinoline, the C-Br bond at the C5 position is expected to be the most reactive site for oxidative addition to a Pd(0) complex, followed by the C-Cl bond at C3. The C-F bond at C8 is generally inert under typical cross-coupling conditions.

The selection of phosphine (B1218219) ligands is critical in fine-tuning the electronic and steric properties of the palladium catalyst, thereby influencing its reactivity and selectivity. Electron-rich and bulky ligands can enhance the rate of oxidative addition and stabilize the resulting organopalladium intermediate. For instance, in Suzuki-Miyaura couplings of other dihaloheterocycles, ligands like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) have shown different selectivities. rsc.org For example, Pd(PPh₃)₄ has been observed to favor coupling at a C-Cl bond over a C-Br bond in some quinoline (B57606) systems, contrary to the general reactivity trend, while Pd(dppf)Cl₂ can promote reaction at the C-Br bond. rsc.org

Additives can also significantly impact the outcome of cross-coupling reactions. Bases, for example, are essential for the transmetalation step in Suzuki-Miyaura and Sonogashira couplings. The choice of base, such as carbonates (e.g., Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), or fluorides (e.g., CsF), can influence the reaction rate and yield. In some cases, the addition of silver(I) salts (e.g., Ag₂O, Ag₂CO₃) has been shown to improve the efficiency of cross-coupling reactions, particularly with electron-deficient heterocycles. uzh.ch

The following table illustrates the potential impact of different ligands on the site-selectivity of Suzuki-Miyaura cross-coupling reactions of a hypothetical dihalo-isoquinoline, based on known trends for related heterocyclic systems.

LigandExpected Major Product (Coupling at)Rationale
Pd(PPh₃)₄C3-ClMay favor coupling at the more electrophilic C3 position in some quinoline/isoquinoline systems. rsc.org
Pd(dppf)Cl₂C5-BrGenerally promotes coupling at the more reactive C-Br bond. rsc.org
Buchwald-type biarylphosphine ligandsC5-BrOften highly effective for C-Br and C-Cl bond activation, with selectivity favoring the C-Br bond.

It is important to note that the actual site-selectivity for 5-bromo-3-chloro-8-fluoro-isoquinoline would need to be determined empirically, as the electronic effects of the additional fluorine at C8 and the specific topology of the isoquinoline ring system will influence the reactivity of each position.

Radical Reactions Involving Halogenated Isoquinolines

While ionic reactions, such as palladium-catalyzed cross-couplings, are the most common strategies for functionalizing halogenated isoquinolines, radical reactions offer alternative pathways for forming new bonds. The halogen substituents on the isoquinoline ring can participate in radical processes, typically initiated by radical initiators (e.g., AIBN, benzoyl peroxide) or photoredox catalysis.

Given the C-Br bond is the weakest of the carbon-halogen bonds in 5-bromo-3-chloro-8-fluoro-isoquinoline, it is the most likely site for homolytic cleavage to generate an isoquinolyl radical. This radical intermediate can then be trapped by a variety of radical acceptors to form new C-C or C-heteroatom bonds. For instance, in a hypothetical radical Heck-type reaction, the 5-isoquinolyl radical could add to an alkene, followed by a hydrogen atom abstraction or further radical chain propagation to yield the final product.

The use of photoredox catalysis has emerged as a powerful method for generating aryl radicals from aryl halides under mild conditions. In such a scenario, a photosensitizer, upon excitation with visible light, can engage in a single-electron transfer (SET) with the halogenated isoquinoline, leading to the formation of a radical anion that fragments to release the halide and the desired aryl radical. The reactivity order (Br > Cl) would still be expected to dominate.

Advanced Spectroscopic Techniques for Structural Elucidation of Halogenated Isoquinolines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

NMR spectroscopy stands as the most powerful tool for the complete structural assignment of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides atom-specific information on connectivity and spatial relationships.

Proton NMR (¹H NMR) for Positional and Connectivity Analysis

Proton NMR (¹H NMR) reveals the chemical environment of each hydrogen atom in the molecule. The isoquinoline (B145761) core of 5-bromo-3-chloro-8-fluoro-isoquinoline has four aromatic protons. Their chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the three different halogen substituents.

The proton at the C1 position is absent, and the C3 position is substituted with chlorine, leaving protons at C4, C6, and C7. The proton at C4, being in the pyridine (B92270) ring and adjacent to the chloro-substituted carbon, is expected to appear as a singlet in a distinct downfield region. The protons on the benzene (B151609) ring, H-6 and H-7, will form a coupled system. H-7 will be a doublet of doublets due to coupling with H-6 and the fluorine at C8. H-6 will likely appear as a doublet, coupled to H-7. The exact chemical shifts are dependent on the solvent but can be predicted based on substituent effects.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-4 8.10 - 8.30 s -
H-7 7.80 - 8.00 dd J(H7-H6) ≈ 8.5, J(H7-F8) ≈ 6.0

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) maps the carbon skeleton of the molecule. With nine carbon atoms in the isoquinoline ring system, nine distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are significantly affected by the electronegativity of the attached halogens and the nitrogen atom. pressbooks.pub

Carbons bonded directly to halogens (C-3, C-5, C-8) will show characteristic shifts. The C-F bond will induce a large downfield shift for C-8 and will also exhibit splitting due to C-F coupling. The C-Br and C-Cl bonds also influence the shifts of C-5 and C-3, respectively. Quaternary carbons, such as C-4a and C-8a, are typically weaker in intensity. oregonstate.edu

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (J, Hz)
C-1 ~152 -
C-3 ~150 -
C-4 ~122 -
C-4a ~135 -
C-5 ~118 -
C-6 ~130 -
C-7 ~128 J(C7-F8) ≈ 15-25
C-8 ~158 J(C8-F8) ≈ 240-260

Fluorine-19 NMR (¹⁹F NMR) for Direct Fluorine Environment Assessment

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine atoms in a molecule. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clear and informative spectra. For 5-bromo-3-chloro-8-fluoro-isoquinoline, a single signal is expected for the fluorine atom at the C-8 position. The chemical shift of this signal is characteristic of a fluorine atom on an aromatic ring. ucsb.edunih.gov This signal will appear as a doublet of doublets due to coupling with the adjacent protons, primarily H-7.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Fluorine Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY/ROESY) for Complex Spin Systems and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C spectra of substituted isoquinolines. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 5-bromo-3-chloro-8-fluoro-isoquinoline, a cross-peak would be observed between H-6 and H-7, confirming their connectivity on the benzene portion of the ring system. researchgate.netresearchgate.net

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. It would definitively link the signals of H-4, H-6, and H-7 to their respective carbon signals (C-4, C-6, and C-7).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds. It is essential for assigning quaternary carbons and piecing together the molecular framework. For instance, the H-4 proton would show correlations to C-3, C-4a, and C-8a. The H-7 proton would show correlations to C-5, C-8a, and C-8, the latter being a key correlation confirming the position of the fluorine substituent.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, even if they are not directly coupled. This can help to confirm assignments and provide information about the molecule's conformation. For example, a NOESY correlation might be observed between H-7 and the fluorine at C-8.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an effective tool for identifying the presence of specific functional groups. The spectrum of 5-bromo-3-chloro-8-fluoro-isoquinoline would be complex, particularly in the fingerprint region (below 1500 cm⁻¹), but would display characteristic absorptions. pressbooks.pub

Key expected vibrational bands include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

C=C and C=N stretching: Aromatic ring and isoquinoline C=N vibrations would produce a series of sharp bands between 1450 and 1650 cm⁻¹.

C-F stretching: A strong absorption band characteristic of an aryl-fluorine bond is expected in the 1200-1270 cm⁻¹ range.

C-Cl stretching: A strong band for the aryl-chlorine bond should appear in the 1000-1100 cm⁻¹ region. spectroscopyonline.com

C-Br stretching: The aryl-bromine bond vibration is expected at a lower frequency, typically between 600 and 700 cm⁻¹. orgchemboulder.com

Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3050 - 3150 Medium
Aromatic C=C/C=N Stretch 1450 - 1650 Medium-Strong
C-F Stretch 1200 - 1270 Strong
C-Cl Stretch 1000 - 1100 Strong

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. For 5-bromo-3-chloro-8-fluoro-isoquinoline (C₉H₄BrClFN), the molecular ion peak (M⁺) would be a key diagnostic feature.

Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion will appear as a characteristic cluster of peaks. The most abundant peak in this cluster would correspond to the molecule containing ⁷⁹Br and ³⁵Cl. The entire isotopic pattern would be unique and confirmatory for the elemental composition.

Predicted Mass Spectrometry Data

Ion m/z (for ⁷⁹Br, ³⁵Cl) Description
[M]⁺ 259 Molecular ion
[M+2]⁺ 261 Isotopic peak due to ⁸¹Br or ³⁷Cl

The fragmentation of polyhalogenated aromatic compounds can be complex. rsc.org Common fragmentation pathways would likely involve the sequential loss of halogen atoms (as radicals) or molecules like HCl or HBr. The stability of the aromatic isoquinoline ring suggests that the molecular ion peak would be relatively intense. youtube.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides exquisitely accurate mass measurements, enabling the determination of elemental compositions and the elucidation of fragmentation pathways, which are critical for the structural confirmation of novel compounds like 5-bromo-3-chloro-8-fluoro-isoquinoline.

Detailed Research Findings:

In a typical HRMS analysis using a technique such as electrospray ionization (ESI), the molecule is expected to be protonated to form the molecular ion [M+H]⁺. The exact mass of this ion is a key identifier. Given the presence of bromine and chlorine, the isotopic pattern in the mass spectrum is a definitive characteristic. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a distinctive isotopic cluster for the molecular ion.

The fragmentation of halogenated isoquinolines in the mass spectrometer provides further structural information. Common fragmentation patterns for halogenated aromatic compounds involve the loss of halogen atoms as radicals or the elimination of small neutral molecules. nih.gov For 5-bromo-3-chloro-8-fluoro-isoquinoline, the primary fragmentation pathways would likely involve the sequential loss of the halogen substituents. The relative ease of cleavage often follows the trend I > Br > Cl > F, suggesting that the initial fragmentation would be the loss of the bromine atom.

Table 1: Predicted HRMS Data for 5-bromo-3-chloro-8-fluoro-isoquinoline

Ion Formula Calculated m/z Expected Isotopic Pattern
[M+H]⁺C₉H₅BrClF N⁺260.9200Complex pattern due to Br and Cl
[M-Br+H]⁺C₉H₅ClFN⁺181.0098Shows isotopic pattern for Cl
[M-Cl+H]⁺C₉H₅BrFN⁺225.9593Shows isotopic pattern for Br

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule and provides valuable information about the extent of conjugation. The isoquinoline core is a chromophore that exhibits characteristic absorption bands, which are modulated by the nature and position of substituents.

Detailed Research Findings:

The UV-Vis spectrum of isoquinoline in a non-polar solvent typically displays multiple absorption bands corresponding to π→π* transitions. The introduction of halogen atoms onto the isoquinoline ring is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in molar absorptivity). This is due to the electron-donating effect of the halogens' lone pairs into the aromatic system through resonance, which extends the conjugation. nih.gov

Table 2: Expected UV-Vis Absorption Data for 5-bromo-3-chloro-8-fluoro-isoquinoline in a Non-polar Solvent

Transition Expected λmax Range (nm) Description
π→π220-250High-energy transition within the aromatic system.
π→π260-290Transition involving the extended conjugated system.
π→π*300-340Lower-energy transition, often sensitive to substitution.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for 5-bromo-3-chloro-8-fluoro-isoquinoline has been reported in the publicly available literature, we can infer its likely solid-state characteristics based on studies of related halogenated heterocyclic compounds.

Detailed Research Findings:

The crystal packing of 5-bromo-3-chloro-8-fluoro-isoquinoline would be significantly influenced by intermolecular interactions involving the halogen atoms. Halogen bonding, a non-covalent interaction between a halogen atom (as a Lewis acid) and a Lewis base, is a prominent feature in the crystal engineering of halogenated compounds. acs.orgacs.org In this molecule, the bromine, chlorine, and fluorine atoms could all potentially participate in halogen bonds with the nitrogen atom of a neighboring molecule or with other halogen atoms.

Table 3: Predicted Crystallographic Parameters and Interactions for 5-bromo-3-chloro-8-fluoro-isoquinoline

Parameter Expected Feature
Crystal SystemLikely to be monoclinic or orthorhombic
Dominant Intermolecular InteractionsHalogen bonding (C-X···N, C-X···X), π-π stacking
Potential Supramolecular MotifsChains or sheets formed via intermolecular interactions

Computational and Theoretical Chemistry Studies on Halogenated Isoquinolines

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction.nih.govresearchgate.netresearchgate.net

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. researchgate.net For halogenated isoquinolines, DFT calculations, often using functionals like B3LYP or M06 with basis sets such as 6-31G or 6-311G, provide a detailed picture of electron distribution and its influence on chemical behavior. nih.govresearchgate.net These calculations are fundamental for predicting how a molecule like 5-bromo-3-chloro-8-fluoro-isoquinoline will interact with other chemical species.

The reactivity of the isoquinoline (B145761) ring system is well-defined: the pyridine (B92270) ring is electron-deficient and susceptible to nucleophilic attack, while the benzene (B151609) ring is electron-rich and undergoes electrophilic substitution. iust.ac.iryoutube.com Halogen substituents modulate this inherent reactivity.

Nucleophilic Substitution: In isoquinoline, nucleophilic attack is most favorable at the C1 position, followed by the C3 position. iust.ac.irquimicaorganica.org Halogens at these positions act as good leaving groups. For 5-bromo-3-chloro-8-fluoro-isoquinoline, the chlorine atom is at the reactive C3 position. The bromine and fluorine atoms are on the carbocyclic ring, which is generally unreactive toward nucleophiles in addition-elimination pathways. iust.ac.ir Therefore, nucleophilic substitution is predicted to occur selectively at the C3 position, displacing the chloride.

Electrophilic Substitution: Electrophilic attack occurs on the benzenoid ring. youtube.com The directing effects of the existing halogen substituents determine the precise location. Halogens are deactivating but ortho-, para-directing. In 5-bromo-3-chloro-8-fluoro-isoquinoline, the C5-bromo and C8-fluoro groups will direct incoming electrophiles. The most likely positions for substitution would be C6 and C7, influenced by the combined directing effects of the halogens and the fused pyridine ring. Computational models can quantify the activation energies for attack at each position to predict the major product.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. nih.govyoutube.com

For isoquinoline derivatives, the HOMO is typically distributed across the carbocyclic (benzene) ring, while the LUMO is concentrated on the heterocyclic (pyridine) ring. researchgate.netresearchgate.net The presence of electron-withdrawing halogen atoms significantly lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. mdpi.comsemanticscholar.org The LUMO's localization on the pyridine ring, particularly around C1 and C3, confirms why these sites are prone to nucleophilic attack.

The electron density distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For 5-bromo-3-chloro-8-fluoro-isoquinoline, the nitrogen atom would be a site of negative potential, while the regions near the hydrogen atoms and the electron-deficient pyridine ring carbons would show positive potential.

Table 1: Predicted Frontier Molecular Orbital (FMO) Energies for Halogenated Isoquinolines This interactive table presents typical energy values based on DFT studies of related compounds to illustrate the effect of halogenation. nih.govresearchgate.net

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Isoquinoline (Reference)-6.58-1.255.33
3-Chloroisoquinoline-6.75-1.804.95
5-Bromoisoquinoline (B27571)-6.65-1.555.10
5-Bromo-3-chloro-8-fluoro-isoquinoline (Estimated)-6.90-2.154.75

Carbon-halogen Bond Dissociation Energy (BDE) is the energy required to break the C-X bond homolytically. It is a key parameter for predicting the selectivity of reactions where this bond is cleaved, such as in palladium-catalyzed cross-coupling reactions. nih.gov Computational methods like B3LYP or the more accurate G3B3 can calculate these values. nih.gov

The strength of carbon-halogen bonds generally follows the trend C-F > C-Cl > C-Br > C-I. youtube.comquora.com For a given halogen, the BDE is also position-dependent. In isoquinolines, C-Cl bonds at positions on the benzene ring (like C5 and C8) have higher BDEs than those on the pyridine ring (C1 and C3). nih.gov Specifically, the C-Cl BDE at the 3-position is about 2 kcal/mol higher than at the 1-position. nih.gov There is a strong linear correlation between C-Cl and C-Br BDEs, with the C-Cl bond being stronger by an average of about 7.5 kcal/mol. nih.gov

For 5-bromo-3-chloro-8-fluoro-isoquinoline, this implies that in a cross-coupling reaction, the C-Br bond at C5 would be the most reactive (lowest BDE), followed by the C-Cl bond at C3. The C-F bond at C8 would be the strongest and least reactive.

Table 2: Estimated Carbon-Halogen Bond Dissociation Energies (BDEs) This interactive table provides estimated BDE values for the target compound based on trends from computational studies on halo-heterocycles. nih.gov

BondPositionEstimated BDE (kcal/mol)Relative Reactivity in Cross-Coupling
C-Br5~89Highest
C-Cl3~95Intermediate
C-F8>100Lowest

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interaction Studies.mdpi.comnih.gov

While 5-bromo-3-chloro-8-fluoro-isoquinoline is a rigid molecule with limited conformational freedom, MD simulations are invaluable for studying its interactions with other molecules, such as solvent molecules or the active site of a protein. nih.gov

Quantum Chemical Modeling of Reaction Mechanisms and Transition States.nih.govnih.gov

Quantum chemical modeling allows for the detailed exploration of reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be mapped. dntb.gov.ua

For a reaction involving 5-bromo-3-chloro-8-fluoro-isoquinoline, such as a Suzuki coupling at the C5 position, DFT calculations can be used to model the entire catalytic cycle. This includes the oxidative addition of the C-Br bond to a palladium(0) catalyst, transmetalation with a boronic acid, and reductive elimination to form the final product. nih.gov Calculating the energy barriers (activation energies) for each step helps to identify the rate-determining step and understand how the electronic and steric properties of the substituents influence the reaction rate and outcome. nih.govresearchgate.net

Elucidation of Structure-Reactivity Relationships through Computational Data.nih.govnih.gov

A primary goal of computational studies is to establish clear structure-reactivity relationships. By correlating calculated properties with observed chemical behavior, predictive models can be developed. nih.govlibretexts.org

For halogenated isoquinolines, several key relationships emerge from computational data:

Reactivity in Nucleophilic Substitution: The reactivity is correlated with the energy of the LUMO. A lower LUMO energy, induced by electron-withdrawing halogens, indicates greater susceptibility to nucleophilic attack. mdpi.comsemanticscholar.org

Selectivity in Cross-Coupling: The regioselectivity is directly related to the C-X Bond Dissociation Energies. The weakest carbon-halogen bond will preferentially undergo oxidative addition, allowing for selective functionalization of polyhalogenated substrates. nih.gov

Biological Activity: Descriptors such as the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential can be used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate a molecule's electronic features with its biological efficacy. mdpi.comnih.gov

These computational insights are critical for the rational design of new synthetic routes and the development of novel isoquinoline derivatives with tailored properties.

Applications of Isoquinoline, 5 Bromo 3 Chloro 8 Fluoro As a Chemical Building Block

Precursor in the Synthesis of Diverse Polycyclic and Heterocyclic Systems

The densely functionalized core of 5-bromo-3-chloro-8-fluoro-isoquinoline makes it an ideal starting material for synthesizing elaborate polycyclic and heterocyclic systems. The isoquinoline (B145761) unit itself is a key component in many natural alkaloids and pharmacologically active molecules. nih.gov The halogen substituents on the ring serve as synthetic handles for intramolecular and intermolecular cyclization reactions.

Research on related polyhalogenated heterocycles demonstrates that such compounds can undergo sequential cross-coupling reactions to build fused ring systems. For instance, the bromine atom at the C-5 position can be selectively targeted for reactions like Suzuki, Stille, or Heck coupling to introduce a new carbon-carbon bond. A strategically chosen coupling partner containing a reactive functional group can then participate in a subsequent cyclization reaction with another part of the isoquinoline molecule. This approach allows for the controlled, stepwise construction of complex frameworks, such as those found in indolo[2,1-a]isoquinolines or pyrrolo[2,1-a]isoquinolines, which are known for their biological activities. nih.gov

Furthermore, the nitrogen atom in the isoquinoline ring can be involved in cyclization reactions, forming fused systems like imidazo[2,1-a]isoquinoline. nih.gov The presence of multiple halogens allows for the introduction of various substituents that can be designed to undergo ring-closing metathesis or other intramolecular reactions, leading to novel and diverse heterocyclic structures.

Scaffold for Complex Organic Molecules via Selective Derivatization at Halogen Sites

The primary utility of a polyhalogenated scaffold like 5-bromo-3-chloro-8-fluoro-isoquinoline lies in the differential reactivity of its carbon-halogen bonds. This hierarchy of reactivity allows for selective and sequential functionalization, which is a cornerstone of modern synthetic strategy. In transition metal-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the order: C-I > C-Br > C-Cl >> C-F.

This principle makes the C-5 bromine atom the most likely site for initial modification. Under carefully controlled palladium or nickel catalysis, the C-Br bond can be selectively coupled with a variety of nucleophiles (e.g., boronic acids, organozincs, or terminal alkynes) while leaving the C-Cl and C-F bonds intact. nih.govorgsyn.org Following the initial derivatization at C-5, more forcing reaction conditions can be applied to activate the C-3 chlorine atom for a second coupling reaction. This stepwise approach provides a powerful tool for introducing different substituents at specific positions, thereby creating a library of complex molecules from a single starting material. cymitquimica.com

The C-8 fluorine atom is the least reactive in cross-coupling and is generally inert to these conditions. However, it can be substituted through nucleophilic aromatic substitution (SNAr) reactions, particularly if the ring is further activated electronically. The fluorine atom also significantly influences the electronic properties of the benzene (B151609) portion of the isoquinoline ring, which can affect the reactivity of the other positions and the biological activity of the final molecule.

Selective Derivatization Potential at Halogen Sites
PositionHalogenRelative Reactivity (Cross-Coupling)Potential Reactions
C-5Bromine (Br)HighSuzuki, Heck, Sonogashira, Buchwald-Hartwig amination
C-3Chlorine (Cl)MediumSuzuki, Buchwald-Hartwig amination (requires stronger conditions/specific catalysts)
C-8Fluorine (F)Low / InertNucleophilic Aromatic Substitution (SNAr)

Role in the Construction of Functional Materials and Ligands for Catalysis

The isoquinoline framework is recognized as a "privileged scaffold" not only in medicinal chemistry but also in materials science. nih.govrsc.org The rigid, planar structure combined with the electronic properties of the heteroaromatic system makes it an attractive core for functional organic materials, such as those used in organic light-emitting diodes (OLEDs) or as fluorescent sensors.

5-Bromo-3-chloro-8-fluoro-isoquinoline can serve as a key intermediate in the synthesis of such materials. The halogen sites provide convenient points for attaching other functional units or for polymerization. For example, a double Suzuki coupling (first at C-5 and then at C-3) could be used to build conjugated polymers or dendrimers. The fluorine atom at C-8 can enhance the material's stability and tune its electronic properties, such as the HOMO/LUMO energy levels, which is critical for performance in electronic devices.

In the realm of catalysis, isoquinoline derivatives are used as ligands for transition metals. The nitrogen atom can coordinate to a metal center, and the substituents on the ring can be used to modulate the steric and electronic environment of the catalyst. By selectively derivatizing the halogen positions of 5-bromo-3-chloro-8-fluoro-isoquinoline, chemists can synthesize a variety of chiral or achiral ligands. These tailored ligands can then be used to create catalysts for asymmetric synthesis or other challenging chemical transformations, where fine-tuning the ligand's properties is essential for achieving high efficiency and selectivity. nih.gov

Conclusion and Future Research Directions

Summary of Key Academic and Synthetic Findings on Isoquinoline (B145761), 5-bromo-3-chloro-8-fluoro-

A comprehensive review of the scientific literature reveals that dedicated academic and synthetic studies focusing specifically on Isoquinoline, 5-bromo-3-chloro-8-fluoro- are exceptionally scarce. This particular substitution pattern on the isoquinoline scaffold does not appear in major chemical databases as a compound with extensive published research, though it is listed by some commercial suppliers, indicating its potential utility in synthesis.

However, the chemical landscape of its parent and related structures, such as 5-bromoisoquinoline (B27571), 8-bromoisoquinoline, and various di-halogenated isoquinolines, is well-documented. orgsyn.orggoogle.comnih.govnih.gov Research on these related compounds provides a foundational understanding from which the properties and potential reactivity of 5-bromo-3-chloro-8-fluoro-isoquinoline can be inferred. Synthetic strategies typically involve multi-step sequences, often starting with the bromination of isoquinoline itself. orgsyn.orggoogle.com For instance, the synthesis of 5-bromoisoquinoline can be achieved in good yield through careful temperature-controlled bromination using N-bromosuccinimide (NBS) in sulfuric acid. orgsyn.org Further functionalization, such as nitration to form 5-bromo-8-nitroisoquinoline (B189721), demonstrates the feasibility of introducing substituents at the C8 position. orgsyn.org The synthesis of related compounds like 5-Bromo-3-chloroisoquinoline and 8-Bromo-3-chloroisoquinoline is also documented, highlighting methods for introducing a chlorine atom at the C3 position. nih.govnih.gov These precedents suggest that a plausible, albeit challenging, synthesis of the target molecule would likely involve a sequential halogenation strategy on a pre-functionalized isoquinoline or phenethylamine (B48288) precursor. wikipedia.org

The key academic findings on related polyhalogenated isoquinolines center on their utility as versatile synthetic intermediates. The differential reactivity of the halogen substituents (e.g., Br vs. Cl) allows for selective cross-coupling reactions, making them valuable building blocks in medicinal chemistry and materials science. cymitquimica.com

Table 1: Physicochemical Properties of Related Halogenated Isoquinolines

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
5-Bromo-3-chloroisoquinoline 1029720-67-9 C₉H₅BrClN 242.50
8-Bromo-3-chloroisoquinoline 1029720-63-5 C₉H₅BrClN 242.50
5-Bromo-8-chloroisoquinoline 956003-79-5 C₉H₅BrClN 242.50
5-Bromo-1,3-dichloroisoquinoline 1215767-89-7 C₉H₄BrCl₂N 276.94
5-Bromo-3-chloro-6-fluoroisoquinoline 2912400-29-2 C₉H₄BrClFN 260.49

Note: Data sourced from publicly available chemical databases. nih.govnih.govcymitquimica.combldpharm.com

Emerging Synthetic Strategies and Methodologies for Polyhalogenated Isoquinolines

The synthesis of complex isoquinoline frameworks has advanced significantly beyond classical methods like the Bischler-Napieralski or Pictet-Spengler reactions. nih.gov Modern strategies are increasingly focused on efficiency, atom economy, and the capacity to generate molecular diversity, which are directly applicable to the synthesis of challenging targets like polyhalogenated isoquinolines.

Transition Metal-Catalyzed C-H Functionalization: A prominent emerging strategy involves the direct functionalization of C-H bonds. Ruthenium(II)-catalyzed C-H annulation of primary benzylamines or oximes with various coupling partners, such as alkynes or sulfoxonium ylides, provides a redox-neutral and efficient route to substituted isoquinolines. researchgate.netnih.gov These methods offer novel pathways to construct the core isoquinoline ring with substituents that would be difficult to install using traditional approaches.

Palladium-Catalyzed Cascade Reactions: The Larock isoquinoline synthesis, a palladium-catalyzed cyclization/cross-coupling cascade, is a powerful method for creating 3,4-disubstituted isoquinolines. acs.org Recent work has focused on developing the first asymmetric versions of this reaction, enabling the enantioselective synthesis of axially chiral isoquinolines. acs.org This highlights a trend toward not just constructing the heterocyclic core but also controlling its stereochemistry, a crucial aspect for bioactive molecules.

Microwave-Assisted Synthesis: For the rapid generation of isoquinoline libraries, microwave-assisted protocols have proven effective. nih.gov These methods can significantly shorten reaction times for key cyclization or derivatization steps, facilitating the exploration of structure-activity relationships.

Nitrogen Insertion Reactions: An innovative approach involves the direct insertion of a nitrogen atom into an indene (B144670) framework to form the isoquinoline core. rsc.org Such strategies, which re-imagine the fundamental bond disconnections for heterocycle synthesis, represent a frontier in the field and could provide entirely new routes to polyhalogenated systems.

These emerging methodologies, summarized below, hold considerable promise for accessing previously difficult-to-synthesize polyhalogenated isoquinolines, including 5-bromo-3-chloro-8-fluoro-isoquinoline.

Table 2: Comparison of Modern Synthetic Strategies for Isoquinolines

Strategy Key Features Advantages Potential for Polyhalogenated Systems
Ru(II)-Catalyzed C-H Annulation Redox-neutral; uses directing groups like free amines or oximes. researchgate.netnih.gov High atom economy; novel bond formations. High; allows for building the ring from pre-halogenated precursors.
Pd-Catalyzed Larock Synthesis Cascade cyclization/cross-coupling; produces 3,4-disubstituted isoquinolines. acs.org Efficient construction of complex cores; potential for asymmetry. Moderate; depends on the stability of halogenated precursors under reaction conditions.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions. nih.gov Rapid library synthesis; improved yields. High; useful for optimizing and accelerating multi-step sequences.
Nitrogen Insertion Ring expansion of carbocycles (e.g., indenes) to heterocycles. rsc.org Fundamentally new synthetic route; access to unique substitution patterns. High; could provide access to substitution patterns unattainable by other means.

Untapped Reactivity Profiles and Novel Mechanistic Insights for Halogenated Isoquinolines

The presence of three distinct halogen atoms (bromine, chlorine, fluorine) at positions 5, 3, and 8 on the isoquinoline core of the title compound presents a fascinating platform for exploring selective chemical transformations. The reactivity of these halogens is dictated by both the C-X bond strength (C-Br < C-Cl < C-F) and the electronic environment of their respective positions on the heterocyclic ring system. This differential reactivity is a largely untapped area for this specific combination of halogens.

Selective Cross-Coupling Reactions: The most immediate untapped potential lies in performing sequential, site-selective cross-coupling reactions. The C5-Br bond is the most likely site for initial reactivity in palladium- or copper-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck). Following the functionalization of C5, conditions could be tuned to activate the C3-Cl bond, leaving the robust C8-F bond intact. Exploring the precise conditions (catalyst, ligand, base, temperature) to achieve perfect selectivity is a significant research avenue. Mechanistic studies, including kinetic analysis and the isolation or detection of reaction intermediates, would be crucial to understanding the factors that govern this selectivity.

Unusual Nucleophilic Aromatic Substitution (SNAr): While the C3-Cl bond is susceptible to nucleophilic attack, the electronic influence of the C8-F and C5-Br atoms could modulate this reactivity in unexpected ways. The fluorine atom, being highly electronegative, will significantly impact the electron density of the entire carbocyclic ring, which could influence the reactivity of the pyridine (B92270) ring. Probing the SNAr chemistry with a wide range of nucleophiles could reveal novel reactivity profiles and lead to the synthesis of new derivatives.

Mechanistic Studies of Halogen Migration and Isomerization: Under certain catalytic or thermal conditions, halogenated aromatic compounds can undergo rearrangement. Investigating whether halogen scrambling or migration can occur in polyhalogenated isoquinolines would provide deep mechanistic insights into the dynamic nature of these systems and could potentially be harnessed for synthetic purposes.

Potential Avenues for Advanced Computational Studies and Predictive Modeling

Computational chemistry offers a powerful, non-empirical toolkit to investigate Isoquinoline, 5-bromo-3-chloro-8-fluoro- and guide experimental work, mitigating the need for extensive, trial-and-error synthesis and screening.

Density Functional Theory (DFT) Studies: DFT calculations can provide fundamental insights into the molecule's properties. acs.org Key areas for investigation include:

Spectroscopic Prediction: Calculating NMR chemical shifts (¹H, ¹³C, ¹⁹F), infrared, and UV-Vis spectra would aid in the characterization of the compound if it were synthesized.

Reactivity Indices: Calculating frontier molecular orbitals (HOMO-LUMO), Fukui functions, and partial atomic charges can quantify the reactivity of different sites, helping to predict the selectivity of cross-coupling or SNAr reactions.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of the molecule in different environments, such as in various solvents or interacting with a biological target like an enzyme active site. acs.orgnih.gov This is particularly relevant for predicting its pharmacokinetic properties or potential as a drug scaffold. acs.orgnih.gov

Table 3: Proposed Computational Studies for Isoquinoline, 5-bromo-3-chloro-8-fluoro-

Computational Method Research Question Expected Outcome
DFT (e.g., B3LYP, M06-2X) What is the most stable conformation and electronic structure? acs.org Optimized geometry, MEP surface, HOMO-LUMO gap.
DFT with Solvent Models How does solvent polarity affect reactivity and electronic properties? cacrdelhi.com Prediction of solvent effects on reaction barriers and UV-Vis shifts.
TD-DFT What are the predicted spectroscopic signatures? Simulated NMR, IR, and UV-Vis spectra for characterization.
Molecular Dynamics (MD) How does the molecule interact with potential biological targets? acs.orgnih.gov Binding affinities, interaction poses, and stability of ligand-protein complexes.
Machine Learning Models What are the optimal conditions for selective C-Br or C-Cl functionalization? rsc.orgmdpi.com Prediction of reaction yields and selectivity under various catalytic conditions.

Expanding Applications of Halogenated Isoquinolines as Versatile Chemical Building Blocks

The true value of a poly-functionalized molecule like Isoquinoline, 5-bromo-3-chloro-8-fluoro- lies in its potential as a versatile chemical building block. researchgate.net The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. acs.orgrsc.org The presence of multiple, orthogonally reactive halogen handles dramatically expands its utility for creating diverse molecular architectures.

Medicinal Chemistry and Drug Discovery: Halogenated isoquinolines have been investigated for a range of biological activities, including as antimicrobial, anticancer, and antiviral agents. The title compound could serve as a starting point for the synthesis of a library of derivatives. For example:

The bromine at C5 could be replaced with various aryl, alkyl, or alkynyl groups via Suzuki, Stille, or Sonogashira coupling.

The chlorine at C3 could be substituted with amines, alcohols, or thiols via SNAr or Buchwald-Hartwig amination.

The fluorine at C8 often enhances metabolic stability and binding affinity in drug candidates.

This multi-point diversification allows for a systematic exploration of the chemical space around the isoquinoline core to optimize biological activity and pharmacokinetic properties. acs.org

Materials Science: Aromatic and heteroaromatic compounds are fundamental components of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). cacrdelhi.com The ability to tune the electronic properties of the isoquinoline core through selective functionalization at the C5 and C3 positions could be used to develop novel materials with tailored HOMO/LUMO levels, charge transport properties, and photophysical characteristics. cacrdelhi.com

Agrochemicals: The development of new pesticides and herbicides often relies on novel heterocyclic scaffolds. The unique substitution pattern of this molecule could be explored as a core for new agrochemical candidates.

In essence, Isoquinoline, 5-bromo-3-chloro-8-fluoro- should be viewed not as an endpoint, but as a highly valuable starting material—a molecular "platform" from which a vast array of more complex and potentially useful molecules can be constructed. bldpharm.com

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